molecular formula C12H14INO3S B14915239 n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide

n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide

Cat. No.: B14915239
M. Wt: 379.22 g/mol
InChI Key: PTGMXTBLVYYAJJ-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide is a benzamide derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety attached to the amide nitrogen, a 3-iodo substituent on the benzamide ring, and an N-methyl group.

Properties

Molecular Formula

C12H14INO3S

Molecular Weight

379.22 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-iodo-N-methylbenzamide

InChI

InChI=1S/C12H14INO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3

InChI Key

PTGMXTBLVYYAJJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfone group through oxidation. The iodination of the benzene ring is usually achieved using iodine or iodine monochloride in the presence of a suitable catalyst. The final step involves the formation of the amide bond by reacting the iodinated benzene derivative with N-methylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Deiodinated benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Chemistry: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the interactions of sulfone-containing molecules with biological targets. Its iodine atom also makes it useful in radiolabeling studies.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. The compound’s overall structure allows it to fit into specific binding pockets, modulating the activity of the target protein or enzyme.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Based Comparison

Compound Name R₁ (Benzamide Position 3) R₂ (Amide Nitrogen) R₃ (Additional Groups) Key Features
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide Iodo Methyl, tetrahydrothiophene-1,1-dioxide None High polarizability (iodine), rigid sulfolane group, potential for H-bonding
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methyl 2-Hydroxy-1,1-dimethylethyl None N,O-bidentate directing group for metal catalysis; hydroxyl enhances solubility
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide Methoxy Tetrahydrothiophene-1,1-dioxide 3,4,5-Trimethoxybenzyl Multiple methoxy groups (electron-donating), bulky aromatic substituent
N-Ethyl-3-nitro-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide Nitro Ethyl, tetrahydrothiophene-1,1-dioxide None Strong electron-withdrawing nitro group; ethyl enhances lipophilicity
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl 3-Isopropoxyphenyl None Agrochemical use; trifluoromethyl enhances stability and bioactivity

Structural and Functional Insights

  • Electron Effects : The 3-iodo substituent in the target compound introduces significant electron-withdrawing character and polarizability, contrasting with the electron-donating methoxy group in or the neutral methyl group in . This could enhance electrophilic reactivity or stabilize negative charges in intermediates.
  • Steric and Conformational Profiles : The sulfolane group in the target compound and imposes conformational rigidity compared to flexible alkyl/aryl groups in other derivatives. This rigidity may influence binding to biological targets or catalytic metal centers.
  • Hydrogen-Bonding Capacity : The sulfolane moiety’s oxygen atoms and the hydroxyl group in enable H-bonding, whereas the nitro group in and trifluoromethyl in lack this property.

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